Product packaging for L-Mannitol-1-13C(Cat. No.:)

L-Mannitol-1-13C

Cat. No.: B1161242
M. Wt: 183.16
Attention: For research use only. Not for human or veterinary use.
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Description

L-Mannitol-1-13C is a stable, heavy isotope of mannitol, where a carbon-13 (13C) atom replaces the natural carbon-12 at the 1-position. This isotopic labeling makes it a superior and novel biomarker for advanced research applications, particularly in the precise measurement of intestinal permeability. Unlike naturally abundant 12C-mannitol, which can lead to baseline contamination and erratic excretions from dietary sources or medications, 13C-mannitol provides a much cleaner baseline signal. This allows for more accurate and reliable assessment of gut barrier function, which is crucial in studying gastrointestinal disorders such as celiac disease, inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and environmental enteropathy . The core research value of this compound lies in its use as a metabolic tracer. When co-administered with other non-metabolized sugars like lactulose, it enables researchers to calculate precise lactulose-to-mannitol excretion ratios, a gold-standard method for in vivo permeability assessment . Its detection and quantification are performed using highly sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), where the mass shift from the 13C label allows it to be easily distinguished from its 12C counterpart . This compound is essential for investigating the pathophysiology of diseases associated with altered gut permeability and is a valuable tool for evaluating the efficacy of new therapeutic interventions in clinical trials. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

¹³CC₅H₁₄O₆

Molecular Weight

183.16

Origin of Product

United States

Advanced Analytical Spectroscopic Techniques for L Mannitol 1 13c Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Pattern Elucidation

NMR spectroscopy is a powerful non-invasive technique that leverages the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. In the context of L-Mannitol-1-13C research, specific NMR methods are employed to analyze the incorporation and transformation of the 13C label.

One-Dimensional (1D) 13C-NMR Spectroscopy for Isotopic Enrichment Analysis

One-dimensional (1D) 13C-NMR spectroscopy is a fundamental technique for determining the extent and position of 13C labeling in metabolites derived from this compound. By analyzing the 1D 13C NMR spectrum, researchers can identify and quantify the signals from 13C-enriched carbons. springernature.comresearchgate.net The intensity of a specific 13C signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the calculation of isotopic enrichment at specific carbon positions within a molecule. ox.ac.ukmdpi.com

For instance, in studies of bacterial metabolism, [1-13C]-Mannitol was fermented by intestinal bacteria, and the resulting metabolites were analyzed by 13C-NMR. researchgate.net The major signals detected corresponded to the C1 of mannitol (B672) and various carbon positions in acetate, propionate, butyrate (B1204436), and valerate, indicating the metabolic pathways involved in mannitol fermentation. researchgate.net The relative intensities of these signals provided a quantitative measure of the carbon flow from mannitol into these short-chain fatty acids. researchgate.net

Table 1: Exemplary 13C-NMR Chemical Shifts of this compound and its Metabolites

CompoundCarbon PositionChemical Shift (ppm)
D-[1-13C]-mannitolC163.5
[2-13C]-acetateC223.5
[3-13C]-propionateC310.4
[2-13C]-propionateC230.9
[4-13C]-butyrateC413.5
[3-13C]-butyrateC319.5
[2-13C]-butyrateC240.0
[2-13C]-valerateC237.6

This table is based on data from a study on the fermentation of D-[1-13C]-mannitol by pig cecal digesta. researchgate.net

Two-Dimensional (2D) 13C-13C Correlation Spectroscopy (COSY) for Carbon Backbone Tracing

Two-dimensional (2D) 13C-13C Correlation Spectroscopy (COSY), particularly the INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) pulse sequence, is a powerful tool for tracing the connectivity of the carbon backbone in molecules. sci-hub.sehuji.ac.il This technique identifies direct carbon-carbon bonds, providing unambiguous evidence for how the carbon skeleton of a metabolite is assembled from a 13C-labeled precursor like this compound. sci-hub.se While highly informative, the low natural abundance of 13C makes this experiment very insensitive, often requiring 13C-enriched samples. huji.ac.illancaster.ac.uk

In metabolic studies, 2D 13C-13C COSY can reveal how the 13C label from this compound is incorporated and distributed throughout the carbon framework of downstream metabolites. This allows researchers to reconstruct metabolic pathways and understand the flow of carbon atoms within a biological system.

1H-[13C] NMR Spectroscopy for Enhanced Sensitivity in Labeled Metabolite Detection

1H-[13C] Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are 2D NMR experiments that correlate the chemical shifts of protons with those of directly bonded (HSQC) or more distant (HMBC) 13C nuclei. creative-biostructure.com These techniques offer significantly higher sensitivity compared to direct 13C detection because they observe the more sensitive 1H nucleus. nih.govnih.gov

In the context of this compound research, 1H-[13C] NMR is invaluable for detecting and identifying labeled metabolites, even at low concentrations. nih.gov The presence of a cross-peak in an HSQC spectrum confirms a direct bond between a proton and a 13C-labeled carbon, while HMBC can reveal longer-range correlations, aiding in the structural elucidation of novel metabolites. creative-biostructure.com This enhanced sensitivity is crucial for in vivo studies and for analyzing complex biological mixtures where the concentration of labeled metabolites may be low. nih.gov

High-Resolution Magic Angle Spinning (HR-MAS) NMR for Intact Cell and Tissue Analysis

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique that allows for the acquisition of high-resolution NMR spectra from intact tissues and cells. mdpi.comnih.gov By spinning the sample at a specific angle (the "magic angle"), this method averages out line-broadening effects that would otherwise obscure the spectral details in solid or semi-solid samples. researchgate.net This enables the metabolic profiling of tissues with minimal sample preparation, preserving the cellular microenvironment. mdpi.comnih.gov

HR-MAS NMR has been applied to study the metabolic profiles of various tissues, including tumors. nih.govmdpi.com When combined with the use of this compound, HR-MAS NMR can provide spatially and temporally resolved information on mannitol uptake and metabolism within intact biological systems. This approach is particularly useful for investigating metabolic alterations in diseased tissues. unibo.it

Table 2: Applications of HR-MAS NMR in Metabolomics

Application AreaResearch FocusKey Advantages
Plant MetabolomicsUnderstanding plant phenotypes and pathways.Eliminates the need for metabolite extraction. mdpi.com
Cancer ResearchIdentifying metabolic markers for tumor grading and discrimination. mdpi.comunibo.itAnalysis of intact tissue biopsies with minimal sample handling. nih.gov
Biomedical ResearchAssessing renal function and fetal metabolism. researchgate.netReduces line broadening in semi-solid samples, improving spectral quality. researchgate.net

Quantitative NMR Methodologies for Absolute Concentration and Isotopic Enrichment Measurements

Quantitative NMR (qNMR) provides a means to determine the absolute concentration of metabolites and the precise level of isotopic enrichment. ox.ac.ukmdpi.com Unlike other analytical techniques, the signal intensity in NMR is directly proportional to the molar concentration of the analyte, provided that experimental parameters are properly controlled. mdpi.com

For absolute quantification, a certified internal standard of known concentration is added to the sample. ox.ac.uk By comparing the integral of a metabolite signal to the integral of the standard's signal, the absolute concentration of the metabolite can be calculated. mdpi.com In the context of this compound studies, qNMR can be used to measure the absolute concentrations of both the labeled mannitol and its downstream metabolites, providing a complete picture of the metabolic flux. springernature.comresearchgate.net This approach is critical for building accurate metabolic models and understanding the quantitative aspects of cellular metabolism.

Mass Spectrometry (MS)-Based Approaches for Metabolite Analysis

Mass spectrometry (MS) is another indispensable tool in this compound research, offering high sensitivity and the ability to analyze complex mixtures of metabolites. chemie-brunschwig.ch MS-based methods are often coupled with separation techniques like high-performance liquid chromatography (HPLC) to enhance resolution and specificity. nih.govspringernature.com

A key application of MS in this field is in studies of intestinal permeability, often referred to as "leaky gut". nih.govspringernature.com In these tests, this compound is administered, and its appearance in urine is measured. The use of the 13C-labeled version is advantageous as it avoids interference from endogenous mannitol that may be present from dietary sources. nih.govspringernature.com Tandem mass spectrometry (MS/MS) is employed for the sensitive and specific detection of 13C-mannitol and other co-administered saccharides in urine. nih.gov This allows for the calculation of ratios, such as the lactulose/mannitol ratio, which are indicative of intestinal barrier function.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds. In the context of this compound research, it is particularly valuable for determining the distribution of the ¹³C label within fragment ions, a process central to metabolic flux analysis. shimadzu.com

To make non-volatile compounds like mannitol suitable for GC analysis, a chemical derivatization step is necessary. rsc.orgmdpi.com A common method is silylation, where reactive hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.com This process increases the volatility and thermal stability of the analyte. rsc.org When derivatized this compound is introduced into the mass spectrometer, it undergoes electron ionization (EI), which fragments the molecule in a predictable manner. shimadzu.com

Researchers can then analyze the mass spectra of these fragments. The presence of the ¹³C atom at the C1 position results in a mass shift of +1 atomic mass unit (amu) for any fragment containing this carbon. By comparing the mass spectra of labeled and unlabeled mannitol, scientists can deduce the position of the ¹³C atom within the molecule's carbon backbone. shimadzu.com This fragment isotopomer data is essential for ¹³C-metabolic flux analysis, which quantifies the rates of metabolic reactions within a cell. shimadzu.com Studies on algal metabolism, for instance, have used GC-MS to trace the incorporation of ¹³C from labeled bicarbonate into mannitol, confirming its role as a major storage carbohydrate. researchgate.netnih.govmdpi.com

Table 1: Illustrative GC-MS Fragment Analysis of Derivatized Mannitol

Fragment DescriptionUnlabeled (¹²C) m/zL-Mannitol-1-¹³C m/zMass Shift (amu)
Fragment containing C1-C3XX+1+1
Fragment containing C4-C6YY0
Molecular Ion (minus a group)ZZ+1+1

Note: 'X', 'Y', and 'Z' represent hypothetical mass-to-charge ratios (m/z) for fragments of an unlabeled, derivatized mannitol molecule. The table illustrates the expected mass shifts when the C1 position is labeled with ¹³C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing polar, non-volatile metabolites directly from biological fluids or cell extracts without the need for derivatization. semanticscholar.orgchromatographyonline.com This is particularly relevant for this compound tracing studies, where mannitol and its phosphorylated or oxidized derivatives are highly polar.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specific type of LC that excels at separating very polar compounds. chromatographyonline.comresearchgate.netnih.gov It is often coupled with MS to analyze sugars and sugar alcohols. semanticscholar.orgresearchgate.netnih.gov In a typical HILIC setup, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile. semanticscholar.orgchromatographyonline.com This allows for the retention and separation of polar analytes like mannitol. chromatographyonline.com

LC-MS methods have been developed to distinguish ¹³C-mannitol from its naturally abundant ¹²C counterpart in complex samples like urine. nih.gov The chromatographic system separates the analytes from the matrix, and the mass spectrometer detects them based on their specific mass-to-charge ratios. nih.gov This technique enables researchers to profile the appearance of this compound and any subsequent polar metabolites in a time-dependent manner, providing insights into the dynamics of metabolic pathways. nih.gov

Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragment Analysis

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of metabolite detection. nih.govspringernature.com This technique involves multiple stages of mass analysis, typically performed on a triple quadrupole or a Q-TRAP mass spectrometer. nih.govmedrxiv.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are analyzed in the second mass analyzer. nih.gov

This process, often operated in Multiple Reaction Monitoring (MRM) mode, is highly specific because it monitors a unique precursor-to-product ion transition. nih.govspringernature.com For this compound, the precursor ion will have a mass of m/z 182.05 (in negative ion mode, [M-H]⁻), which is distinct from the m/z 181.05 of unlabeled mannitol. rsc.orgnih.gov The fragmentation of this ion leads to specific product ions. By monitoring the transition from m/z 182.05 to a characteristic product ion, researchers can selectively and quantitatively measure this compound even in the presence of high concentrations of endogenous unlabeled mannitol. nih.govnih.govspringernature.com

Table 2: Example MRM Transitions for Mannitol Isotopologues

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
¹²C-Mannitol181.0589Baseline Measurement nih.gov
L-Mannitol-1-¹³C182.0589Tracer Quantification nih.gov
¹³C₆-Mannitol (Internal Standard)186.960.9Absolute Quantification nih.gov

These transitions are monitored in negative ion mode and are used to distinguish and quantify different mannitol isotopologues in a sample. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Labeled Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving highly accurate and precise absolute quantification of metabolites. researchgate.netepa.govepa.gov The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard, to the sample before any processing steps. researchgate.netepa.gov

In the context of this compound research, a different, more heavily labeled isotopologue, such as uniformly labeled ¹³C₆-Mannitol, is often used as the internal standard. nih.govnih.gov This standard is chemically identical to the analyte (this compound) and thus behaves identically during sample extraction, separation, and ionization, correcting for any sample loss or matrix effects. epa.govepa.gov

Because the mass spectrometer can distinguish between the analyte (e.g., this compound, m/z 182.05) and the internal standard (¹³C₆-Mannitol, m/z ~187), the concentration of the analyte can be calculated from the ratio of their signal intensities and the known amount of the added standard. epa.gov This approach provides a direct calculation of the concentration, independent of calibration curves or sample recovery efficiency, leading to high accuracy. epa.govepa.gov IDMS is crucial for studies requiring precise measurement of metabolite pool sizes and fluxes.

High-Resolution Mass Spectrometry for Precise Mass Isotopomer Distribution Analysis (MIDA)

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide extremely high mass accuracy and resolving power. algimed.comresearchgate.netresearchgate.net This capability is vital for Mass Isotopomer Distribution Analysis (MIDA), a mathematical method used to determine the kinetic profiles and biosynthesis of molecules from stable isotope tracing experiments. rsc.org

HRMS can resolve and accurately measure the masses of different isotopologues that are very close in mass. algimed.comrsc.org When cells are fed this compound, this single labeled carbon can be incorporated into various downstream metabolites. This results in a population of molecules for each metabolite, each containing a different number of ¹³C atoms (M+0, M+1, M+2, etc.). HRMS can distinguish these individual isotopologue peaks and measure their relative abundances with high precision. rsc.org

This detailed isotopomer distribution data is the input for MIDA algorithms, which can then calculate the fractional contribution of the labeled precursor (this compound) to the synthesis of the product metabolite. rsc.org This allows for the precise determination of metabolic fluxes and pathway activities. The integration of HRMS with MIDA provides a powerful tool for dissecting complex metabolic networks. rsc.org

Integrated Analytical Workflows for Comprehensive this compound Tracing Studies

Comprehensive metabolic tracing studies using this compound often rely on integrated analytical workflows that combine the strengths of multiple techniques. nih.gov A single analytical platform is often insufficient to capture the full spectrum of metabolic changes. For example, a dual chromatography setup might be employed, where one LC system is configured for HILIC to quantify polar metabolites like this compound, while a parallel reversed-phase (RP) LC system profiles less polar metabolites. nih.govnih.gov

Combining GC-MS and LC-MS is also a powerful strategy. shimadzu.com GC-MS provides detailed information on the fragment isotopomer distribution of derivatized metabolites, which is crucial for flux analysis, while LC-HRMS can provide accurate mass measurements of intact polar metabolites and their isotopologue distributions. shimadzu.comresearchgate.netnih.gov

Such integrated approaches, often referred to as COMPLETE-MFA (Complementary Parallel Labeling Experiments Technique for Metabolic Flux Analysis), improve both the precision and the scope of flux measurements. nih.gov By integrating data from multiple analytical platforms and often from experiments using different ¹³C tracers, researchers can build more robust and comprehensive models of cellular metabolism, leading to a deeper understanding of the biochemical landscape. nih.govnih.gov

Applications of L Mannitol 1 13c in Metabolic Flux Analysis Mfa

Fundamental Principles and Methodologies of 13C-Metabolic Flux Analysis

The core of 13C-MFA lies in introducing a 13C-labeled substrate, like L-Mannitol-1-13C, into a biological system and then measuring the resulting isotopic labeling patterns in key metabolites. researchgate.net These patterns are determined by the network's structure and the rates of the individual reactions.

Steady-State 13C-MFA for Quantitative Flux Determination

Steady-state 13C-MFA is a widely used approach that assumes the biological system is in a metabolic and isotopic steady state. mdpi.com This means that the concentrations of metabolites and the isotopic labeling of these metabolites are constant over time. mdpi.com Under these conditions, the labeling patterns of proteinogenic amino acids, which are abundant and have well-defined metabolic precursors, are often analyzed to infer the fluxes through central carbon metabolism. vanderbilt.edu The process involves cultivating cells on a medium containing the 13C-labeled substrate until this steady state is achieved. sci-hub.se The measured labeling distributions are then used in computational models to estimate the flux distribution that best explains the observed data. mdpi.com

Elucidation of Carbon Flux Distributions in Non-Human Biological Systems

The application of 13C-MFA, facilitated by tracers like this compound, extends across a wide range of biological systems, providing critical insights into their metabolic functions.

Microbial Metabolism (e.g., bacteria, yeast, cyanobacteria)

In the realm of microbial biotechnology, 13C-MFA is an indispensable tool for understanding and engineering microbial metabolism for the production of valuable chemicals. mdpi.complos.org By elucidating the carbon flux distributions in microorganisms like bacteria, yeast, and cyanobacteria, researchers can identify metabolic bottlenecks and devise strategies to improve product yields. mdpi.comnih.gov For instance, 13C-MFA has been instrumental in characterizing the central carbon metabolism of various bacterial species and in guiding the metabolic engineering of E. coli and yeast for the production of biofuels and other biochemicals. nih.govresearchgate.net In cyanobacteria, which are of interest for their photosynthetic capabilities, INST-MFA has been pioneered to study autotrophic growth, providing a deeper understanding of their unique metabolic pathways. vanderbilt.edunih.gov

Table 1: Examples of 13C-MFA Applications in Microbial Systems

Microbial SystemKey Metabolic InsightReference
Escherichia coliIdentification of metabolic bottlenecks in biochemical production pathways. mdpi.com
Saccharomyces cerevisiaeElucidation of complex metabolism to overcome limitations in biochemical production. mdpi.com
CyanobacteriaCharacterization of central metabolism under heterotrophic, mixotrophic, and autotrophic conditions. vanderbilt.edunih.gov
Desulfovibrio vulgaris & Methanococcus maripaludisAnalysis of syntrophic mutualism and inter-species metabolite exchange. plos.org

In Vitro Cell Culture Models (e.g., mammalian cell lines, plant cell suspensions)

In vitro cell culture models, including mammalian cell lines and plant cell suspensions, are crucial for studying cellular physiology and for various biotechnological applications. ucl.ac.uk 13C-MFA, particularly INST-MFA, has proven to be highly effective in quantifying metabolic fluxes in these systems. frontiersin.orguni-konstanz.de In mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells used for producing therapeutic proteins, 13C-MFA helps in understanding the metabolic phenotypes associated with high productivity. vanderbilt.edu Studies have shown that increased fluxes through the citric acid cycle and pentose (B10789219) phosphate (B84403) pathway are often correlated with higher recombinant protein expression. vanderbilt.edu Similarly, in plant cell suspension cultures, INST-MFA can be applied to study heterotrophic metabolism and the metabolic responses to various stimuli. frontiersin.org

Table 2: Application of 13C-MFA in In Vitro Cell Culture Models

Cell Culture ModelResearch FocusKey FindingsReference
Mammalian Cell Lines (e.g., CHO)Optimization of recombinant protein production.Increased citric acid cycle and pentose phosphate pathway fluxes correlate with high productivity. vanderbilt.edu
Plant Cell Suspensions (e.g., Arabidopsis thaliana)Analysis of heterotrophic metabolism under transient conditions.Identification of flux changes in response to oxidative stress. frontiersin.org
Human Bladder Cancer Cell LinesCharacterization of drug sensitivities.Cell lines can retain the drug sensitivity patterns of the original tumor. ucl.ac.uk

Ex Vivo and Non-Human In Vivo Models for Systems-Level Flux Assessment

To understand metabolism at a systems level, researchers often turn to ex vivo tissue models and non-human in vivo studies. mdpi.comnih.gov These models provide a more physiologically relevant context compared to cell cultures. mdpi.com For example, ex vivo studies using excised tissues can be used to assess drug permeation and the effects of various compounds on tissue metabolism. mdpi.comashpublications.org Recently, global 13C tracing and metabolic flux analysis have been performed on intact human liver tissue ex vivo, providing an unprecedented view of human liver metabolism and revealing differences from rodent models. nih.gov While direct in vivo studies using this compound are less common, the principles of 13C-MFA are applicable and provide a powerful approach for understanding metabolic fluxes in whole organisms under various physiological and pathological conditions.

Pathway Elucidation and Novel Metabolic Pathway Discovery using this compound

The use of this compound as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated approach for mapping the intricate flow of carbon atoms within cellular systems. researchgate.net This technique is foundational for validating metabolic pathway models and quantifying reaction rates (fluxes) in vivo. nih.gov By introducing a ¹³C label at a specific atomic position, researchers can track its journey through various metabolic transformations, providing high-resolution insights into cellular physiology. frontiersin.org

Tracing Carbon Flow Through Glycolysis and Pentose Phosphate Pathway

This compound provides a specific entry point into central carbon metabolism, allowing for precise tracking of carbon fate. In organisms capable of its metabolism, such as Salmonella Typhimurium (STm) and various yeasts, mannitol (B672) is typically internalized and phosphorylated by a specific phosphotransferase system (PTS) enzyme, MtlA, and then oxidized by mannitol-1-phosphate dehydrogenase (MtlD) to produce fructose-6-phosphate (B1210287) (F6P). plos.org When L-Mannitol-1-¹³C is used, the ¹³C label is located on the first carbon of the resulting F6P molecule.

This labeled F6P molecule then enters the interconnected pathways of glycolysis and the Pentose Phosphate Pathway (PPP), enabling the quantification of their relative activities. ru.nl

Glycolysis: As the ¹³C-labeled F6P proceeds through glycolysis, the label is conserved, eventually appearing in pyruvate (B1213749) at the C3 position. Measuring the isotopic enrichment in glycolytic intermediates and end-products allows for the determination of glycolytic flux.

Pentose Phosphate Pathway: The fate of the C1 label is distinctly different in the PPP. The oxidative branch of the PPP decarboxylates glucose-6-phosphate (which is in equilibrium with F6P) at the C1 position, releasing it as ¹³CO₂. The degree of label loss as ¹³CO₂ is directly proportional to the flux through the oxidative PPP. frontiersin.org The non-oxidative branch involves a series of carbon-shuffling reactions that would redistribute the ¹³C from the C1 position of F6P to other positions in intermediates like sedoheptulose-7-phosphate and back into glycolysis as glyceraldehyde-3-phosphate and fructose-6-phosphate with altered labeling patterns. Analyzing these patterns provides a quantitative measure of both oxidative and non-oxidative PPP fluxes. frontiersin.org

Studies using specifically labeled glucose, such as [1-¹³C]glucose, have established the principles for this type of analysis. frontiersin.org The use of L-Mannitol-1-¹³C is particularly advantageous in studying systems like intracellular pathogens, as it selectively labels the pathogen's metabolism without being consumed by the host mammalian cells. plos.orgnih.gov

Investigation of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, and its activity is maintained by a balance between anaplerosis (the replenishment of cycle intermediates) and cataplerosis (the removal of intermediates for biosynthesis). researchgate.netresearchgate.net L-Mannitol-1-¹³C is an effective tool for dissecting these opposing fluxes.

After passing through glycolysis, the ¹³C label from L-Mannitol-1-¹³C is incorporated into pyruvate. This labeled pyruvate can enter the TCA cycle through two primary routes:

Oxidative Entry: Pyruvate dehydrogenase converts pyruvate to acetyl-CoA, with the ¹³C label appearing on the methyl carbon of the acetyl group. This two-carbon unit then condenses with oxaloacetate to form citrate (B86180).

Anaplerotic Entry: Pyruvate carboxylase converts pyruvate into oxaloacetate, a four-carbon TCA cycle intermediate. This reaction directly replenishes the pool of cycle intermediates. biorxiv.org

By analyzing the mass isotopomer distributions of TCA cycle intermediates like citrate, succinate, and malate (B86768) using techniques such as mass spectrometry or NMR, researchers can distinguish the contributions of these pathways. biorxiv.orgnih.gov For instance, the labeling pattern in citrate can reveal whether it was formed from a labeled acetyl-CoA (oxidative entry) or a labeled oxaloacetate (anaplerotic entry). This allows for the quantification of the ratio of anaplerotic flux relative to the total TCA cycle turnover, providing critical insights into the metabolic state of the cell. biorxiv.org

Metabolic ProcessDefinitionRole of this compound Tracer
Anaplerosis Reactions that replenish intermediates of the TCA cycle. researchgate.netTraces the flow of carbon from mannitol to pyruvate and into the TCA cycle via pyruvate carboxylase, allowing quantification of the replenishment rate. biorxiv.org
Cataplerosis Reactions that remove intermediates from the TCA cycle for biosynthetic pathways. researchgate.netBy measuring the dilution of the ¹³C label within the TCA cycle pool, the rate of removal of intermediates for processes like gluconeogenesis or amino acid synthesis can be inferred. biorxiv.org
Oxidative Flux The primary function of the TCA cycle to oxidize acetyl-CoA for energy production. biorxiv.orgThe label from mannitol enters as acetyl-CoA, and its progression through the cycle provides a measure of the oxidative pathway's rate. nih.gov

This table provides a simplified overview of how this compound is used to study TCA cycle dynamics.

De Novo Identification of Polyol-Specific Catabolic and Anabolic Routes

A key application of L-Mannitol-1-¹³C is in the discovery and characterization of metabolic pathways specific to polyols like mannitol. nih.gov This is especially powerful in organisms that possess unique metabolic capabilities or in mixed-cell systems, such as pathogen-host interactions. nih.govvanderbilt.edu Since mammalian cells are generally unable to metabolize mannitol, supplying ¹³C-labeled mannitol to an infected cell culture allows researchers to specifically trace the metabolic activity of the intracellular pathogen. plos.orgnih.gov

This approach has been successfully used to:

Identify Carbon Sources: In studies of intracellular Salmonella, ¹³C-MFA with labeled mannitol revealed that besides mannitol, the bacteria co-utilize other carbon sources from the host cell, such as glycerol (B35011) and gluconate. nih.gov

Discover Novel Anabolic Pathways: In fungi like Aureobasidium pullulans, which produce polyol-based lipids called liamocins, isotope tracers are essential for elucidating the biosynthetic pathways. researchgate.net Using a tracer like L-Mannitol-1-¹³C could precisely map how the mannitol headgroup is synthesized and incorporated into the final lipid product.

Validate Engineered Pathways: When engineering microorganisms to produce valuable chemicals, ¹³C labeling can confirm whether a newly introduced pathway is active and quantify its contribution to product synthesis relative to native pathways. d-nb.inforesearchgate.net Using a singly labeled substrate like L-Mannitol-1-¹³C is particularly suitable for discovering novel pathways because it is easier to trace the position of the labeled carbon through a series of reactions. nih.gov

Computational Modeling and Algorithms in ¹³C-MFA for L-Mannitol-1-¹³C Tracing

The experimental data from L-Mannitol-1-¹³C tracing experiments are interpreted using sophisticated computational tools. ¹³C-MFA is inherently a model-based technique that relies on mathematical frameworks to translate isotopic labeling patterns into metabolic fluxes. researchgate.netd-nb.info

Development of Isotope Network Models

The foundation of any ¹³C-MFA study is a detailed metabolic network model. d-nb.info This model is not merely a list of reactions but a structured representation of cellular metabolism that includes:

Reaction Stoichiometry: A set of biochemical reactions that define the interconversion of metabolites.

Atom Transitions: For each reaction, a map that specifies the fate of every carbon atom from the substrates to the products. This is the most critical component for isotope tracing, as it dictates how the ¹³C label from L-Mannitol-1-¹³C will be distributed throughout the network. frontiersin.org

Compartmentation: In eukaryotic cells, models must often account for different metabolic compartments (e.g., cytosol and mitochondria), which can have distinct metabolite pools and fluxes. nih.gov

For L-Mannitol-1-¹³C, the model must accurately represent the initial metabolic steps: uptake via the MtlA transporter and conversion to F6P by the MtlD enzyme, ensuring the ¹³C label is correctly placed on the first carbon of F6P. plos.org The model then follows this label through all subsequent reactions. Software tools like OpenFLUX and FluxML have been developed to streamline the creation and management of these complex models. frontiersin.orgnih.gov

Flux Estimation Algorithms and Optimization Strategies

Once a model is established and experimental labeling data are collected, computational algorithms are employed to estimate the unknown metabolic fluxes. numberanalytics.com The process generally involves:

Forward Simulation: For a given set of flux values, the model predicts the expected isotopic labeling pattern of all metabolites.

Objective Function Minimization: The algorithm iteratively adjusts the flux values to minimize the difference between the model-predicted labeling patterns and the experimentally measured data. This is a nonlinear optimization problem. nih.gov

Statistical Analysis: After finding the best-fit fluxes, statistical methods are used to determine the confidence intervals for each estimated flux, providing a measure of their precision. frontiersin.org

In complex biological scenarios, such as the analysis of pathogen metabolism within a host, the metabolic network can be heavily underdetermined, meaning there are more unknown fluxes than can be resolved by the available measurements. researchgate.net To address this, advanced computational strategies are necessary:

Bayesian Model Averaging (BMA): This statistical approach is well-suited for underdetermined systems. Instead of relying on a single model, it considers multiple plausible models and carbon sources, providing a more robust estimation of metabolic fluxes in the face of uncertainty. researchgate.net

Optimal Experimental Design (OED): Algorithms can be used before an experiment to determine the ideal tracer to maximize the precision of flux estimates. For example, analysis might show that a mixture of [1-¹³C]mannitol and uniformly labeled [U-¹³C]mannitol would provide more information than either tracer alone. vanderbilt.edu

These computational methods are essential for translating the raw data from L-Mannitol-1-¹³C experiments into meaningful biological knowledge about the intricate workings of cellular metabolism. oup.com

Statistical Analysis of Flux Confidence Intervals and Identifiability

In Metabolic Flux Analysis (MFA) using tracers like this compound, obtaining a single best-fit value for each metabolic flux is only the first step. A rigorous statistical analysis is essential to determine the reliability and precision of these estimated fluxes. This involves calculating confidence intervals and assessing the identifiability of each flux, which together provide a measure of the certainty of the obtained flux map.

The core of flux estimation involves minimizing the deviation between experimentally measured isotope labeling patterns and those simulated by a metabolic model. osti.gov This is typically achieved by minimizing the sum of squared residuals (SSR) between the measured and simulated data. osti.gov However, due to measurement errors and the inherent complexity of metabolic networks, a statistical assessment is crucial to validate the results. researchgate.netnih.gov

Flux Confidence Intervals

A confidence interval provides a range within which the true value of a metabolic flux is expected to lie with a certain level of probability, typically 95%. researchgate.netmdpi.com A narrow confidence interval indicates a high degree of precision in the flux estimate, while a wide interval suggests significant uncertainty. The calculation of these intervals is a critical component of 13C-MFA, as it directly impacts the physiological interpretation of the results. nih.gov

Several methods are employed to determine flux confidence intervals:

Local Estimation Methods: These methods use linearized statistics to approximate the confidence intervals. frontiersin.org While computationally efficient, they can be inaccurate for the highly non-linear systems typical of metabolic networks. nih.gov

Sensitivity Analysis: A more robust approach involves evaluating the sensitivity of the minimized SSR to variations in individual flux parameters. researchgate.netmdpi.com By systematically varying a single flux value away from its optimal estimate and re-optimizing all other fluxes, a range can be determined where the fit remains statistically acceptable. This method provides accurate 95% confidence intervals and is widely used. researchgate.netmdpi.com

Monte Carlo or Bootstrap Analysis: This computationally intensive method involves creating numerous simulated datasets by adding random noise (consistent with the measured experimental error) to the original data. researchgate.netacs.org The flux distribution is then calculated for each of these simulated datasets. The resulting distribution of flux estimates is used to construct a confidence interval, providing a robust assessment of flux uncertainty. acs.org

It is widely recognized that confidence intervals derived from methods that account for system nonlinearities, such as sensitivity analysis or Monte Carlo simulations, are more reliable than those from local, linear approximations. nih.gov

Flux Identifiability

Flux identifiability addresses whether a unique value for a given flux can be determined from the experimental data. oup.com A flux may be non-identifiable for two primary reasons:

Structural (a priori) Identifiability: This relates to the inherent properties of the metabolic network model and the chosen isotopic tracer. A flux is structurally non-identifiable if the network structure makes it impossible to resolve its value, regardless of the quality of the data. For example, two pathways that produce identical carbon rearrangements may be indistinguishable.

Practical (a posteriori) Identifiability: This occurs when a flux is structurally identifiable, but the experimental data is not sufficiently precise to allow for its quantification. In this case, the confidence interval for the flux will be excessively large or infinite.

Software suites for 13C-MFA often include tools for performing sensitivity and identifiability analyses prior to the final flux estimation. oup.com This allows researchers to detect potentially non-identifiable fluxes early in the workflow. oup.com If a flux is found to be non-identifiable, the model may need to be simplified by merging reactions, or additional experiments with different tracers may be required to resolve the ambiguity. researchgate.net

Goodness-of-Fit Assessment

A crucial step in the statistical analysis is to assess the goodness-of-fit of the model to the experimental data. The chi-square (χ²) statistical test is commonly used for this purpose. researchgate.netmdpi.com This test compares the minimized sum of squared residuals to a theoretical distribution, allowing for an objective evaluation of whether the metabolic model provides a statistically acceptable description of the measured data. researchgate.net Passing the χ² test is a prerequisite for accepting the calculated flux map and its associated confidence intervals. mdpi.com

The table below summarizes key statistical methods and their purpose in the context of 13C-MFA.

Statistical MethodPurpose in 13C-MFAKey Characteristics
Sum of Squared Residuals (SSR) Minimization To find the best-fit set of fluxes that match experimental data.The core optimization step in flux calculation.
Sensitivity Analysis To calculate accurate flux confidence intervals.Evaluates how sensitive the SSR is to changes in each flux parameter. researchgate.netmdpi.com
Monte Carlo / Bootstrap Analysis To provide robust flux confidence intervals.Involves repeated simulations with random noise to assess flux uncertainty. researchgate.netacs.org
Identifiability Analysis To determine if a unique flux value can be calculated.Detects structurally or practically non-identifiable fluxes. oup.com
Chi-Square (χ²) Test To validate the overall model fit to the data.A goodness-of-fit test to ensure the model is statistically sound. researchgate.netmdpi.com

Enzymatic Mechanisms and Biochemical Transformations Involving L Mannitol 1 13c

Characterization of Mannitol (B672) Dehydrogenases (MDH) and Mannitol-1-Phosphate Dehydrogenases (MPDH)

Mannitol dehydrogenases (MDH) and mannitol-1-phosphate dehydrogenases (MPDH) are pivotal enzymes in mannitol metabolism, catalyzing the reversible oxidation of mannitol and mannitol-1-phosphate, respectively. asm.orgnih.gov The use of L-mannitol-1-13C as a substrate allows for detailed investigation into their function.

Substrate Specificity and Stereospecificity with Labeled L-Mannitol

Studies on various organisms have revealed the substrate specificity of MDH and MPDH. For instance, mannitol dehydrogenase from Lactobacillus sanfranciscensis displays a strong preference for mannitol as a substrate for oxidation, with minimal activity towards other polyols like sorbitol, arabitol, and xylitol. doi.org Similarly, D-mannitol-1-phosphate dehydrogenase from Escherichia coli is highly specific for mannitol-1-phosphate and its corresponding keto-sugar, fructose-6-phosphate (B1210287). nih.gov The enzyme from celery (Apium graveolens) exhibits a requirement for 2R chirality at the carbon adjacent to the primary carbon undergoing oxidation. genome.jpexpasy.org

The stereospecificity of these enzymes is crucial for their function. The NADP-dependent mannitol dehydrogenase from Aspergillus parasiticus is specific for D-mannitol. asm.org In Lactococcus lactis, mannitol is transported via a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS), which phosphorylates it to mannitol-1-phosphate. nih.gov This stereospecific phosphorylation and subsequent oxidation by MPDH are key steps in mannitol utilization. The use of this compound allows for the precise tracking of the labeled carbon through these stereospecific reactions, confirming the metabolic pathways.

Kinetic Parameter Determination (Km, Vmax) Using Labeled Substrates

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of enzyme-substrate interactions and catalytic efficiency. The use of isotopically labeled substrates like this compound can facilitate the accurate determination of these parameters.

In Staphylococcus aureus, the MPDH exhibits a significantly higher catalytic rate for the reduction of fructose-6-phosphate (F6P) compared to the oxidation of mannitol-1-phosphate (M1P), with the kcat for F6P reduction being approximately 150-fold higher. asm.org The Km for F6P was also found to be about half that of M1P, indicating a higher affinity for F6P. asm.org

A study on a novel mannitol dehydrogenase from Candida magnoliae reported a Km of 28.0 mM for D-fructose. asm.orgresearchgate.net In the red alga Caloglossa continua, the Km(F6P) of M1PDH increased eightfold in the presence of 200 mM NaCl, demonstrating salt-dependent regulation of its kinetics. nih.gov The use of 13C-labeled substrates in NMR studies allows for real-time monitoring of substrate consumption and product formation, providing a dynamic view of enzyme kinetics within living cells. nih.govnih.govresearchgate.net

Table 1: Kinetic Parameters of Mannitol Dehydrogenases and Mannitol-1-Phosphate Dehydrogenases

EnzymeOrganismSubstrateKm (mM)Vmax or kcatReference
Mannitol DehydrogenaseCandida magnoliaeD-Fructose28.0823 s⁻¹ (kcat) researchgate.net
Mannitol-1-Phosphate DehydrogenaseStaphylococcus aureusFructose-6-Phosphate0.08862540 s⁻¹ (kcat) asm.org
Mannitol-1-Phosphate DehydrogenaseStaphylococcus aureusMannitol-1-Phosphate0.18816.8 s⁻¹ (kcat) asm.org
Mannitol-1-Phosphate DehydrogenaseCaloglossa continuaFructose-6-Phosphate-- nih.gov
Mannitol DehydrogenasePseudomonas fluorescensD-Mannitol-- acs.org

This table is not exhaustive and represents selected findings.

Mechanistic Elucidation of Redox Reactions and Cofactor Dependence

MDHs and MPDHs are oxidoreductases that depend on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+/NADPH) as cofactors. creative-enzymes.comdrugbank.com The choice of cofactor can vary between organisms and even within the same organism under different conditions.

The MDH from Lactobacillus sanfranciscensis can utilize either NADP+ or NAD+ as a cofactor. doi.org In contrast, the mannitol dehydrogenase from celery is specific for NAD+ and does not use NADP+. genome.jpexpasy.org The MPDH from E. coli is also NAD+/NADH dependent. nih.gov Studies on the MDH from Pseudomonas fluorescens have used pH and kinetic isotope effects to probe the timing of C-H and O-H bond cleavage during the NAD+-dependent oxidation of D-mannitol. acs.org

The redox state of the cell, reflected in the NADH/NAD+ ratio, plays a crucial role in the directionality of the reaction catalyzed by MPDH. nih.gov In lactate (B86563) dehydrogenase-deficient Lactococcus lactis, an increased NADH/NAD+ ratio drives the reduction of fructose-6-phosphate to mannitol-1-phosphate, which then serves as a sink for excess reducing equivalents. nih.govnih.gov The use of this compound allows for tracing the flow of carbon in response to changes in the cellular redox balance.

Investigation of Mannitol-1-Phosphatase (M1Pase) Activity and Regulation

Mannitol-1-phosphatase (M1Pase) catalyzes the final step in mannitol biosynthesis, the dephosphorylation of mannitol-1-phosphate to mannitol. wur.nlresearchgate.net This enzyme is crucial for the accumulation of mannitol.

In brown algae, M1Pases have been identified as haloacid dehalogenase (HAD)-type phosphatases. mdpi.com The activity of these enzymes can be redox-sensitive, with some isoforms requiring reducing conditions to be active. mdpi.com In Lactococcus lactis, overexpression of a heterologous M1Pase has been shown to be a key factor in achieving high yields of mannitol production, indicating that M1Pase activity can be a rate-limiting step. wur.nl The regulation of M1Pase activity is therefore critical in controlling mannitol biosynthesis. Studies using 13C-labeled mannitol precursors can help to quantify the flux through the M1Pase-catalyzed step under different regulatory conditions. nih.gov

Enzymatic Biotransformation Pathways of this compound into Downstream Metabolites

Once formed, this compound can be further metabolized, and the 13C label serves as a tracer to follow its fate. In many bacteria, mannitol can be taken up and converted back to fructose-6-phosphate via the sequential action of a mannitol-specific PTS, MDH, and a fructokinase. asm.orgresearchgate.net This allows mannitol to be used as a carbon and energy source, feeding into glycolysis.

Studies using [1-13C]glucose in Lactococcus lactis have shown the transient formation and subsequent utilization of mannitol. nih.govnih.gov In these experiments, the 13C label appears in mannitol and then in various downstream metabolites of glycolysis and fermentation pathways, such as lactate, acetate, ethanol, and 2,3-butanediol. nih.govnih.govnih.gov Similarly, in vivo 13C-NMR studies with [1-13C]mannitol in a lactate dehydrogenase-deficient strain of L. lactis have allowed for the kinetic analysis of mannitol consumption and the formation of these same end products. researchgate.netresearchgate.net

Fermentation studies in pig cecal digesta using [1-13C]-mannitol have demonstrated its conversion to short-chain fatty acids, primarily [2-13C]-propionate, [3-13C]-propionate, [2-13C]-butyrate, and [4-13C]-butyrate. tandfonline.comresearchgate.net This highlights the role of the gut microbiota in metabolizing mannitol.

Allosteric Regulation and Enzyme-Metabolite Interactions Studied with Labeled Probes

While direct studies using this compound as an allosteric probe are not extensively documented in the provided search results, the principle of using labeled molecules to study allosteric regulation is well-established. acs.org The bacterial phosphotransferase system (PTS), which is involved in mannitol transport and phosphorylation, is a classic example of a system with complex allosteric regulation. taylorandfrancis.com The phosphorylation state of PTS components, influenced by the availability of other sugars like glucose, allosterically regulates the activity of various enzymes and transporters, including those for mannitol. asm.orgasm.org

The accumulation of intracellular metabolites, which can be quantified using 13C-labeled substrates, can allosterically regulate enzyme activity. For instance, the transient accumulation of high levels of mannitol-1-phosphate in engineered Lactococcus lactis strains likely influences the activity of enzymes in the central carbon metabolism. nih.govnih.gov Future studies could employ this compound and other labeled analogs to more directly probe allosteric binding sites and conformational changes in enzymes like MDH and MPDH.

L Mannitol 1 13c in Systems Biology and Applied Biochemical Research

Applications in Metabolic Engineering for Enhanced Bioproduction

Stable isotope tracing with compounds like L-Mannitol-1-13C is a cornerstone of modern metabolic engineering, facilitating the rational design and optimization of microbial cell factories for the production of valuable biochemicals. researchgate.netmdpi.comnih.gov 13C-Metabolic Flux Analysis (13C-MFA) has become a major tool in this field, providing quantitative insights into cellular metabolism that guide genetic modifications. researchgate.netmdpi.com

Rational Design of Microbial Cell Factories for Mannitol (B672) and Derivative Production

The insights gained from this compound tracing enable the rational design of microbial cell factories. researchgate.netdokumen.pub By understanding the native and engineered metabolic fluxes, scientists can make informed decisions about which genes to modify to enhance the production of mannitol or its derivatives. For instance, research on Lactococcus lactis has demonstrated that overexpressing the mannitol 1-phosphate dehydrogenase gene (mtlD) from Lactobacillus plantarum in a lactate (B86563) dehydrogenase (LDH)-deficient strain can significantly increase mannitol production. researchgate.netnih.govnih.gov The use of 13C-labeled glucose in these studies confirmed the redirection of carbon flux towards mannitol. researchgate.netnih.gov Similarly, engineering Escherichia coli and the cyanobacterium Synechococcus sp. PCC 7002 with a fusion protein containing mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase activities has led to successful mannitol biosynthesis. acs.org

Understanding Metabolic Rewiring Under Perturbation or Genetic Modification

Microorganisms often respond to genetic modifications or environmental perturbations by rewiring their metabolic networks. This compound tracing is an invaluable tool for deciphering these metabolic rearrangements. mdpi.com By comparing the flux maps of wild-type and engineered strains, or of cells grown under different conditions, researchers can understand how the organism adapts its metabolism. mdpi.com This knowledge is critical for predicting the outcomes of further engineering efforts and for developing robust microbial strains for industrial applications. For example, 13C-MFA can reveal how cofactor imbalances or the expression of heterologous pathways affect the central carbon metabolism. mdpi.com

Investigation of Physiological Roles of Mannitol in Stress Responses and Osmoprotection in Microorganisms

Mannitol is a known compatible solute that plays a significant role in protecting various organisms, including bacteria, fungi, and plants, against environmental stresses such as osmotic stress and oxidative stress. wur.nlnih.govnih.gov The use of this compound tracing has been instrumental in elucidating the dynamics of mannitol metabolism under these conditions.

Studies have shown that microorganisms accumulate mannitol in response to high osmolarity. nih.gov For example, Pseudomonas putida S12 was found to synthesize mannitol de novo when subjected to osmotic stress. nih.gov Similarly, in some lactic acid bacteria, mannitol production is seen as an alternative pathway to regenerate NAD+ under certain conditions. wur.nl The ability to trace the labeled carbon from a precursor like glucose to mannitol provides direct evidence of its synthesis and accumulation as a stress response mechanism. oup.com Furthermore, mannitol is recognized as an effective scavenger of reactive oxygen species (ROS), and its production can be a defense mechanism against oxidative damage. usda.govnih.gov In the context of pathogen-host interactions, some pathogenic fungi secrete mannitol to quench the host's ROS-mediated defenses. usda.govnih.gov

Contribution to the Elucidation of Carbohydrate Metabolism in Diverse Biological Contexts

This compound, as part of the broader toolkit of 13C-labeled carbohydrates, has significantly contributed to our understanding of carbohydrate metabolism in a wide range of biological systems. isotope.comoup.com Stable isotope tracing allows for the non-invasive, in vivo monitoring of metabolic fluxes and the determination of pathway activities. chromservis.euoup.com

In the study of lactic acid bacteria, for example, 13C-NMR with labeled substrates has been used to elucidate the pathways for glucose and fructose (B13574) metabolism, including the production of mannitol. oup.com These studies have revealed the intricate interplay between different metabolic routes and the strategies organisms use to balance their redox state. oup.com In another example, tracing the metabolism of 13C-labeled mannitol in the gut microbiome has provided insights into its fermentation by intestinal bacteria and the production of short-chain fatty acids like butyrate (B1204436). researchgate.net This has implications for understanding the prebiotic effects of mannitol. researchgate.net Furthermore, the use of 13C-labeled mannitol has been crucial in studying the metabolism of intracellular pathogens, where it serves as a specific probe for the pathogen's metabolic activity within the host. nih.gov

The data below summarizes research findings where this compound or related labeled compounds were used to investigate metabolic processes.

OrganismLabeled Compound UsedAnalytical TechniqueKey FindingReference
Lactococcus lactis[1-13C]glucose13C-NMROverexpression of mtlD in an LDH-deficient strain converted 25% of glucose to mannitol in resting cells. nih.govnih.gov
Salmonella entericaU-13C mannitolLC-MSEnabled specific labeling and measurement of metabolites of the intracellular pathogen. nih.govplos.org
Pseudomonas putida S12Not specified13C-NMR, LC-MS, HPLCIdentified de novo synthesis of mannitol as a compatible solute in response to osmotic stress. nih.gov
Human gut microbiotaD-[1-13C]-mannitol13C-NMRDemonstrated the fermentation of mannitol to short-chain fatty acids like butyrate and propionate. researchgate.net
Starmerella bombicola[1-13C]glucose, [2-13C]glucoseNMRElucidated a novel pathway for mannitol biosynthesis from glucose involving fructose-6-phosphate (B1210287) as an intermediate. frontiersin.org

Development of Novel Isotope Labeling Strategies for Complex Biomolecules Using this compound as a Precursor

The use of stable isotope-labeled compounds is a cornerstone of systems biology and applied biochemical research, enabling the detailed tracing of metabolic pathways and the quantification of molecular fluxes. L-Mannitol-1-¹³C, a sugar alcohol isotopically enriched at the C1 position, has emerged as a powerful and specific precursor for developing innovative labeling strategies. Its utility is particularly pronounced in studying the metabolism of microorganisms, especially in the context of host-pathogen interactions, due to a key metabolic difference between microbes and mammalian cells.

A significant advantage of using mannitol as a labeling precursor is that it is not metabolized by mammalian cells. plos.org This characteristic allows for the specific labeling of a pathogen's biomolecules when it is proliferating inside a host cell, without the confounding background of labeled metabolites from the host. plos.org This approach provides a clear window into the pathogen's metabolic activities in situ. When L-Mannitol-1-¹³C is supplied, the ¹³C label is incorporated into the pathogen's metabolic network, allowing researchers to track its journey into a wide array of complex biomolecules.

The metabolic journey of L-Mannitol-1-¹³C typically begins with its transport into the cell and subsequent phosphorylation by a specific phosphotransferase system, yielding Mannitol-1-Phosphate (M1P). plos.org This is followed by the oxidation of M1P to Fructose-6-Phosphate (F6P) by the enzyme mannitol-1-phosphate dehydrogenase. plos.org From this point, the ¹³C label, now on the first carbon of a central glycolytic intermediate, can be distributed throughout the central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle, ultimately being incorporated into amino acids, nucleotides, lipids, and other complex macromolecules.

Research using [1-¹³C]mannitol in the lactic acid bacterium Lactococcus lactis has provided detailed insights into the metabolic fate of the labeled carbon. researchgate.net Through techniques like in vivo ¹³C-Nuclear Magnetic Resonance (NMR), scientists can monitor the consumption of the labeled mannitol and the real-time formation of various metabolic end-products. researchgate.net This allows for a quantitative understanding of the metabolic fluxes under specific conditions.

The table below summarizes the distribution of the ¹³C label from [1-¹³C]mannitol into various metabolic products by a lactate dehydrogenase-deficient strain of Lactococcus lactis, as determined by in vivo ¹³C-NMR. researchgate.net

Table 1: Metabolic Fate of [1-¹³C]Mannitol in Lactococcus lactis Data derived from in vivo ¹³C-NMR studies on a lactate dehydrogenase-deficient strain. researchgate.net

Metabolite Final Concentration (mM) Role/Pathway
Ethanol 18.0 ± 1.0 Fermentation Product
Lactate 5.4 ± 0.2 Fermentation Product
Acetate 2.4 ± 0.3 Fermentation Product

This type of detailed metabolic data is crucial for building and validating computational models of cellular metabolism, a key objective in systems biology. ucla.educsic.es

A groundbreaking application of this precursor-based strategy has been in studying the intracellular metabolism of the pathogenic bacterium Salmonella enterica. plos.org By using uniformly ¹³C-labeled mannitol, researchers were able to specifically label the bacterial metabolites while the pathogen was inside host macrophages. plos.org This novel strategy overcame the major challenge of distinguishing between bacterial and host metabolites.

The findings from this pathogen-specific isotope tracing approach revealed critical aspects of Salmonella's intracellular metabolic network.

Table 2: Key Research Findings from Mannitol-Based Isotope Tracing of Intracellular Salmonella Summary of metabolic insights gained from labeling with U-¹³C mannitol during infection of mammalian cells. plos.org

Research Finding Significance
Host Cell Inertness Mammalian host cells (RAW264.7 macrophages and HeLa epithelial cells) did not assimilate ¹³C from labeled mannitol, confirming its utility for pathogen-specific labeling.
Key Metabolic Pathways Identified The study highlighted the importance of the Entner–Doudoroff pathway (EDP) and the activity of phosphoenolpyruvate (B93156) carboxylase for intracellular Salmonella.
Quantification of Metabolic Fluxes The approach allowed for the quantification of relative reaction rates within the central carbon metabolism of the bacteria during infection.

| Validation of Metabolic Models | The experimental data helped to refine metabolic models, providing a more accurate picture of how Salmonella sustains itself within the host environment. |

Future Directions and Emerging Research Avenues for L Mannitol 1 13c

Advancements in High-Throughput and Miniaturized Isotopic Analysis Platforms

The demand for rapid and cost-effective metabolic analysis is driving the development of high-throughput (HT) and miniaturized platforms for ¹³C-based metabolic flux analysis (¹³C-MFA). researchgate.netnih.gov A significant bottleneck in current research is the capacity to analyze the metabolic state of numerous engineered strains efficiently. nih.gov To address this, researchers are focusing on creating optimized workflows that enable parallel and automated analysis of carbon flux distributions in central carbon metabolism. researchgate.net

The evolution of mini-bioreactor systems is a key component of this advancement, allowing for less labor-intensive and more affordable ¹³C-labeling experiments. researchgate.netresearchgate.net These systems, often coupled with robust sampling protocols, facilitate the study of industrial cell lines in relevant conditions with a sufficient number of replicates. researchgate.netnsf.gov The integration of these miniaturized cultivation systems is crucial for accelerating the design-build-test-learn cycle in metabolic engineering. researchgate.net

Future platforms are expected to incorporate advanced analytical techniques like high-resolution mass spectrometry (GC-MS, LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for precise isotopomer analysis. researchgate.netnumberanalytics.com The goal is to develop true HT ¹³C-fluxomics workflows that encompass all stages, from cultivation and sampling to isotopic analysis and data processing. nih.gov

Application of Machine Learning and Artificial Intelligence in ¹³C-MFA Data Interpretation

The complexity of data generated from ¹³C-MFA experiments presents a significant challenge, necessitating the use of advanced computational tools for accurate interpretation. numberanalytics.comnumberanalytics.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful allies in this domain, offering the potential to significantly improve the accuracy and efficiency of data analysis. numberanalytics.comnih.gov

ML algorithms can be trained to recognize intricate patterns in large isotopic datasets that may be missed by traditional analytical methods. numberanalytics.com These models can estimate metabolic fluxes from isotopic labeling data, reducing the long computation times and solution instability often associated with conventional optimization-based approaches. numberanalytics.comnih.gov A machine-learning-based framework for ¹³C fluxomics has been developed, which uses metabolic network decomposition and flux sampling to generate training and test datasets. nih.gov This approach has been validated by estimating fluxes from both simulated and experimental data, demonstrating its potential for high-throughput metabolic phenotyping. nih.gov

Exploration of Novel Biological Roles and Pathways of L-Mannitol in Underexplored Systems

L-Mannitol, a six-carbon sugar alcohol, is known for its diverse physiological roles across a wide range of organisms, including bacteria, fungi, algae, and plants, where it functions in carbon storage, as an osmoprotectant, and as an antioxidant. mdpi.comebi.ac.uk While its primary metabolic pathways are relatively understood, there is significant potential to uncover novel biological functions and pathways in underexplored biological systems using L-Mannitol-1-¹³C as a tracer.

Recent research has begun to shed light on previously unknown aspects of mannitol (B672) metabolism. For example, studies on brown algae have highlighted the central role of the mannitol cycle in their physiology. ebi.ac.uk In some yeasts, a novel pathway for mannitol biosynthesis has been discovered that involves fructose-6-phosphate (B1210287) as an intermediate, suggesting a link to the evolution of alcoholic fermentation. frontiersin.org This pathway allows for mannitol production even when glucose is the sole carbon source. frontiersin.org

The use of L-Mannitol-1-¹³C can help elucidate the metabolic fate of mannitol in various organisms and conditions. For example, in the bacterium Vibrio alginolyticus, mannitol metabolism has been linked to serum resistance, with its effects being dependent on glycolysis and the pyruvate (B1213749) cycle. frontiersin.org In S. aureus, the ability to assimilate mannitol is important for cell adaptation by regulating glycolytic pathways and maintaining cellular redox and osmotic potential. researchgate.net Furthermore, mannitol has been shown to modulate wound cell function by enhancing the proliferation and migration of fibroblast cells. nih.gov Future research using L-Mannitol-1-¹³C will be instrumental in mapping these and other yet-to-be-discovered pathways and understanding their physiological significance in diverse biological contexts, from microbial communities to higher plants. royalsocietypublishing.orgpnas.org

Integration with Advanced Multi-Omics and Spatially Resolved Techniques

To gain a more holistic understanding of cellular metabolism, the integration of ¹³C-MFA with other "omics" technologies is becoming increasingly crucial. numberanalytics.com Combining fluxomics data with genomics, transcriptomics, and proteomics provides a comprehensive view of how metabolic reprogramming is regulated. numberanalytics.com This multi-omics approach allows researchers to connect metabolic fluxes with gene expression and protein levels, offering deeper insights into the complex interplay of cellular networks. biorxiv.orgportlandpress.com

Spatially resolved metabolomics, particularly through mass spectrometry imaging (MSI), represents a groundbreaking frontier for isotopic tracer studies. the-innovation.orgtandfonline.com By combining MSI with the infusion of stable-isotope-labeled nutrients like L-Mannitol-1-¹³C, researchers can visualize and quantify metabolic activity in specific regions of tissues. nih.gov This technique, termed isotope tracing-MSI (iso-imaging), allows for the direct observation of how nutrients are utilized and converted into downstream metabolites across different cellular microenvironments. nih.gov

This integrated approach has already been successfully applied to characterize the metabolic heterogeneity of brain tissue and to study metabolic responses to stimuli at a sub-organ level. the-innovation.orgnih.gov For instance, iso-imaging has revealed regional variations in the contribution of circulating nutrients to the TCA cycle in the kidney. nih.gov The future application of L-Mannitol-1-¹³C in conjunction with advanced multi-omics and spatially resolved techniques will undoubtedly uncover new metabolic pathways and their spatial organization within complex biological systems, providing unprecedented insights into metabolic function and dysfunction. acs.orgresearchgate.net

Expansion of L-Mannitol-1-13C Tracer Applications to New Non-Human Biological Models and Industrial Bioprocesses

The application of L-Mannitol-1-¹³C as a metabolic tracer is set to expand into new non-human biological models and industrial bioprocesses, driven by the need to understand and optimize metabolic pathways in a variety of contexts. nih.govresearchgate.net In industrial biotechnology, ¹³C-MFA is a powerful tool for diagnosing the complex metabolism of microorganisms used for biochemical production and for developing effective metabolic engineering strategies. nih.govresearchgate.net

The biotechnological production of mannitol itself is an area of active research, with fermentation by microorganisms like lactic acid bacteria, yeasts, and filamentous fungi emerging as an attractive alternative to chemical synthesis. researchgate.netnih.gov Using L-Mannitol-1-¹³C can help to elucidate and optimize the metabolic pathways involved in mannitol production in these organisms. frontiersin.org For example, heterofermentative lactic acid bacteria are excellent producers of mannitol from fructose (B13574), and understanding the flux through the NADPH- or NADH-dependent mannitol dehydrogenase (MDH) enzyme is key to enhancing yields. researchgate.netnih.gov

Furthermore, there is growing interest in engineering cyanobacteria to produce mannitol directly from CO₂ and solar energy. frontiersin.org Introducing a two-step pathway that converts fructose-6-phosphate to mannitol has shown promise, and L-Mannitol-1-¹³C tracing can be instrumental in overcoming current limitations such as genetic instability and low titers. frontiersin.org Beyond production, L-Mannitol-1-¹³C can be used to study the metabolic roles of mannitol in various non-human models, contributing to our understanding of its function as a compatible solute and its involvement in stress tolerance. researchgate.net The expansion of these applications will be crucial for advancing both fundamental biological knowledge and the efficiency of industrial bioprocesses. wikipedia.org

Q & A

Q. What interdisciplinary approaches validate the role of L-Mannitol-¹³C in plant or microbial metabolism?

  • Methodological Answer : Combine isotopic tracing with transcriptomics (RNA-seq) and proteomics (SILAC) to correlate carbon flux with gene/protein expression. Validate using knockout mutants (e.g., mannitol dehydrogenase-deficient strains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.